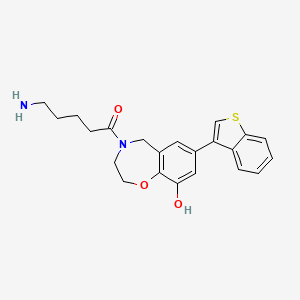![molecular formula C15H18ClN3O B5346478 4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346478.png)
4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as SR9009, is a synthetic compound that has been developed as a research tool for studying the circadian rhythm and metabolism. It is a selective agonist of REV-ERBα, a nuclear receptor that plays a crucial role in regulating the body's internal clock and metabolic processes.
Wirkmechanismus
4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide works by binding to and activating the nuclear receptor REV-ERBα, which is a key regulator of the circadian rhythm and metabolic processes. By activating this receptor, this compound can modulate the expression of genes involved in these processes, leading to changes in metabolism and energy expenditure.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase energy expenditure and improve glucose tolerance in preclinical models. Additionally, it has been shown to increase endurance and reduce muscle wasting in animal models of muscle atrophy. These effects are thought to be mediated through changes in gene expression and metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for REV-ERBα, which allows for targeted modulation of circadian rhythm and metabolism. Additionally, it has been shown to have low toxicity and good oral bioavailability, making it a promising candidate for further development. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
Future research on 4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide could focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, studies could explore the use of this compound in combination with other drugs for the treatment of metabolic disorders and muscle wasting. Finally, the development of more selective and potent REV-ERBα agonists could lead to the discovery of new therapeutic targets for a range of diseases.
Synthesemethoden
4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is synthesized through a multistep process that involves the coupling of 4-chloropyrazole with 3,4-dimethylbenzylamine, followed by the introduction of a carboxamide group through a reaction with isobutyl chloroformate. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models, where it has been shown to have a wide range of potential applications. One of the main areas of research has been in the study of circadian rhythm and metabolism, where it has been shown to regulate the expression of genes involved in these processes. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-9-5-6-12(7-10(9)2)11(3)18-15(20)14-13(16)8-17-19(14)4/h5-8,11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNDNSPHGFMPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=C(C=NN2C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5346399.png)
![5-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5346406.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)


![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346456.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5346458.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5346461.png)
![4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5346484.png)
![N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide](/img/structure/B5346487.png)